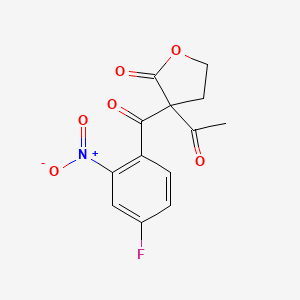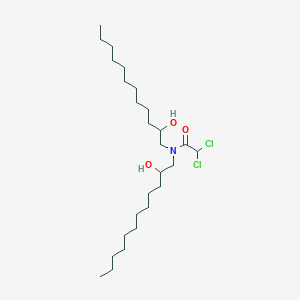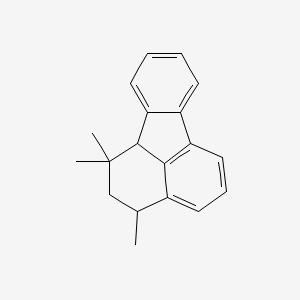
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14 This compound is a derivative of fluoranthene, characterized by the presence of three methyl groups and a partially hydrogenated structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene typically involves the hydrogenation of fluoranthene derivatives. One common method includes the catalytic hydrogenation of fluoranthene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{Fluoranthene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxygenated derivatives.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or nickel (Ni).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under controlled conditions.
Major Products Formed
Oxidation: Oxygenated derivatives such as ketones, alcohols, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoranthene: The parent compound with a fully aromatic structure.
1,2,3,4-Tetrahydrofluoranthene: A partially hydrogenated derivative with different hydrogenation sites.
1,1,6-Trimethylnaphthalene: Another PAH with a similar structure but different methyl group positions.
Uniqueness
1,1,3-Trimethyl-1,2,3,10B-tetrahydrofluoranthene is unique due to its specific methylation pattern and hydrogenation state. These structural features confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various scientific investigations and applications.
Eigenschaften
CAS-Nummer |
63041-28-1 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3,10b-dihydro-2H-fluoranthene |
InChI |
InChI=1S/C19H20/c1-12-11-19(2,3)18-16-8-5-4-7-14(16)15-10-6-9-13(12)17(15)18/h4-10,12,18H,11H2,1-3H3 |
InChI-Schlüssel |
QSCUYTRYTKWEHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2C3=CC=CC=C3C4=C2C1=CC=C4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


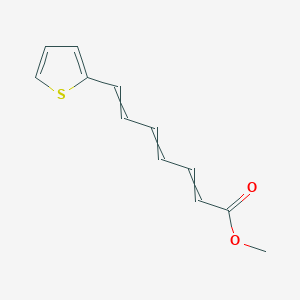
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
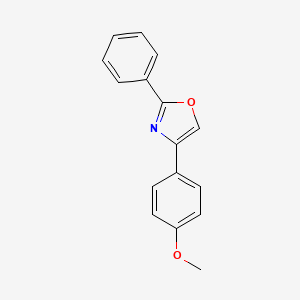
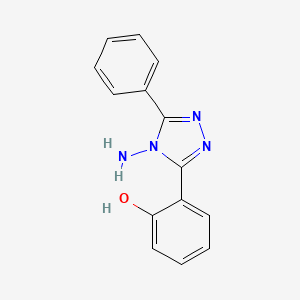
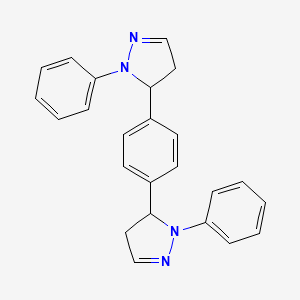

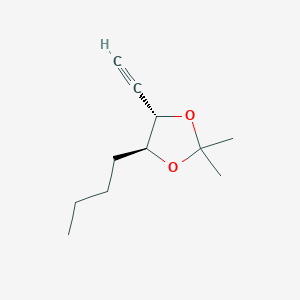
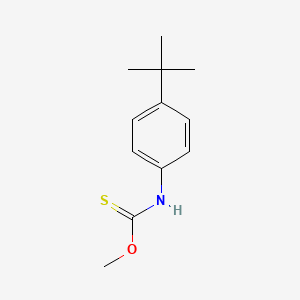
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)

